Cas no 1823268-85-4 (2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiop yran-6-yl)acetic acid)

2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiop yran-6-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiop yran-6-yl)acetic acid
- 2H-1-Benzothiopyran-6-acetic acid, 3,4-dihydro-, 1,1-dioxide
- 2-(1,1-Dioxidothiochroman-6-yl)acetic acid
- 2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)acetic acid
- 1823268-85-4
- EN300-11972305
-
- インチ: 1S/C11H12O4S/c12-11(13)7-8-3-4-10-9(6-8)2-1-5-16(10,14)15/h3-4,6H,1-2,5,7H2,(H,12,13)
- InChIKey: GQVYVRZERNHHLM-UHFFFAOYSA-N
- ほほえんだ: C1S(=O)(=O)C2=CC=C(CC(O)=O)C=C2CC1
計算された属性
- せいみつぶんしりょう: 240.04563003g/mol
- どういたいしつりょう: 240.04563003g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 79.8Ų
じっけんとくせい
- 密度みつど: 1.411±0.06 g/cm3(Predicted)
- ふってん: 501.4±50.0 °C(Predicted)
- 酸性度係数(pKa): 4.08±0.10(Predicted)
2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiop yran-6-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11972305-0.05g |
2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)acetic acid |
1823268-85-4 | 95% | 0.05g |
$229.0 | 2023-06-08 | |
Enamine | EN300-11972305-5000mg |
2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)acetic acid |
1823268-85-4 | 95.0% | 5000mg |
$2858.0 | 2023-10-03 | |
1PlusChem | 1P0290N6-5g |
2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)aceticacid |
1823268-85-4 | 95% | 5g |
$3595.00 | 2024-06-18 | |
Enamine | EN300-11972305-2500mg |
2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)acetic acid |
1823268-85-4 | 95.0% | 2500mg |
$1931.0 | 2023-10-03 | |
Enamine | EN300-11972305-1000mg |
2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)acetic acid |
1823268-85-4 | 95.0% | 1000mg |
$986.0 | 2023-10-03 | |
Aaron | AR0290VI-250mg |
2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)aceticacid |
1823268-85-4 | 95% | 250mg |
$695.00 | 2025-02-17 | |
1PlusChem | 1P0290N6-250mg |
2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)aceticacid |
1823268-85-4 | 95% | 250mg |
$664.00 | 2024-06-18 | |
1PlusChem | 1P0290N6-2.5g |
2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)aceticacid |
1823268-85-4 | 95% | 2.5g |
$2449.00 | 2024-06-18 | |
1PlusChem | 1P0290N6-50mg |
2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)aceticacid |
1823268-85-4 | 95% | 50mg |
$335.00 | 2024-06-18 | |
Aaron | AR0290VI-2.5g |
2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)aceticacid |
1823268-85-4 | 95% | 2.5g |
$2681.00 | 2025-02-17 |
2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiop yran-6-yl)acetic acid 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiop yran-6-yl)acetic acidに関する追加情報
Introduction to 2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)acetic acid (CAS No. 1823268-85-4)
2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)acetic acid, identified by its CAS number 1823268-85-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzothiopyran class, a heterocyclic structure known for its diverse biological activities and potential applications in medicinal chemistry. The unique arrangement of functional groups within its molecular framework positions it as a promising candidate for further exploration in drug discovery and therapeutic development.
The molecular structure of 2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)acetic acid features a benzothiopyran core substituted with an acetic acid moiety at the 2-position. This configuration introduces both hydrophobic and hydrophilic regions, enhancing its solubility and interaction with biological targets. The presence of the 1,1-dioxo group further contributes to its reactivity, making it a versatile intermediate in synthetic chemistry. Such structural attributes have prompted researchers to investigate its potential role in modulating various biological pathways.
In recent years, the benzothiopyran scaffold has been extensively studied for its pharmacological properties. Compounds derived from this class have demonstrated efficacy in treating a range of conditions, including inflammation, cancer, and neurodegenerative diseases. The specific substitution pattern in 2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)acetic acid may confer unique pharmacokinetic and pharmacodynamic characteristics, making it an attractive scaffold for designing novel therapeutics.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The acetic acid group at the 2-position can be readily modified through various chemical reactions, such as esterification or amidation, allowing for the creation of derivatives with tailored biological activities. This flexibility has made 1823268-85-4 a valuable building block in medicinal chemistry libraries.
Recent studies have highlighted the importance of heterocyclic compounds in drug development. Benzothiopyrans, in particular, have shown promise due to their ability to interact with biological targets in multiple ways. The 1,1-dioxo group enhances electrophilicity, facilitating interactions with nucleophilic sites on proteins and enzymes. This feature has been exploited in designing inhibitors targeting key enzymes involved in disease pathways.
The synthesis of 2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)acetic acid represents a significant achievement in synthetic organic chemistry. Advanced methodologies have been employed to construct the benzothiopyran core with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and intramolecular cyclizations have enabled the efficient assembly of this complex structure. These synthetic advancements not only contribute to the availability of this compound but also pave the way for similar derivatives.
The biological evaluation of 1823268-85-4 has revealed intriguing properties that warrant further investigation. Preclinical studies suggest that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory responses. The benzothiopyran moiety appears to disrupt signaling cascades involved in pro-inflammatory pathways, making it a potential candidate for developing anti-inflammatory agents.
In addition to its anti-inflammatory potential, 2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)acetic acid has shown promise in oncology research. Preliminary data indicate that it can selectively inhibit enzymes overexpressed in cancer cells without affecting normal tissues. This selectivity is crucial for minimizing side effects and improving patient outcomes. Further studies are underway to elucidate the mechanisms by which this compound exerts its antitumor effects.
The development of new therapeutic agents often involves rigorous testing to ensure safety and efficacy. CAS No. 1823268-85-4 has undergone various biochemical assays to assess its interactions with target proteins and cellular systems. These studies have provided valuable insights into its binding affinity and metabolic stability, which are critical factors for drug development.
The role of computational chemistry in optimizing drug candidates cannot be overstated. Molecular modeling techniques have been employed to predict how 2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-ylyl)acetic acid interacts with biological targets at the atomic level. These simulations have guided modifications to improve potency and reduce off-target effects.
As research progresses, the applications of 1823268-85-4 are expected to expand into new therapeutic areas. Its unique structural features make it a versatile scaffold for designing molecules targeting neurological disorders and infectious diseases. Collaborative efforts between synthetic chemists and biologists are essential to fully harness its potential.
The future prospects for CAS No. 1823268-85-4 are bright, driven by ongoing research and technological advancements. Innovations in synthetic methodologies will continue to enhance access to this compound and its derivatives. Simultaneously, advances in biotechnology will provide new tools for evaluating its biological activities.
In conclusion,2-(1,1-dioxo- 3, 4- dihydro- 2H- 1lambda6- benzothiopyran- 6- yl)acetic acid (CAS No. 1823268- 85- 4) represents a significant advancement in pharmaceutical chemistry. Its unique structure, combined with promising preclinical findings, positions it as a valuable candidate for further exploration. As research continues, we can anticipate new insights into its therapeutic potential, contributing to the development of innovative treatments.
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